6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Catalog No.
S548430
CAS No.
371942-69-7
M.F
C25H21N7O3
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triaza...

CAS Number

371942-69-7

Product Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C25H21N7O3

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-amino-N-(3-(4-(4-morpholinyl)pyrido(3',2'-4,5)furo(3,2-d)pyrimidin-2-yl)phenyl)-3-pyridinecarboxamide, YM 201636, YM-201636, YM201636

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Description

The exact mass of the compound 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide is 467.17059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: Oncology

Summary of the Application: YM201636 has been implicated in various cancers. It has been found to have potent and selective antiproliferative effects in a screen of clinical-stage drugs against B-cell non-Hodgkin lymphoma cell lines .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with B-cell non-Hodgkin lymphoma cell lines.

Results or Outcomes: The results showed that the antiproliferative activity was driven by disruption of late endosome/lysosome function .

Application in Viral Infections

Specific Scientific Field: Virology

Summary of the Application: YM201636 is also involved in the entry of viruses into host cells, including filoviruses such as Ebola virus and coronaviruses such as SARS-CoV-2 .

Methods of Application: Pharmacological inhibition of PIKfyve by YM201636 was shown to suppress trafficking of Ebola virus to its fusion site on endosomes and subsequently the release of the viral genome into the cytoplasm .

Results or Outcomes: Similarly, pharmacological inhibition of PIKfyve by YM201636 impaired SARS-CoV-2 entry into various mammalian cell lines and potently suppressed viral replication .

Application in Neurodegenerative Diseases

Specific Scientific Field: Neurology

Summary of the Application: YM201636 has roles in neurodegenerative diseases. It was found to improve the survival of motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .

Results or Outcomes: The results showed that YM201636 improved the survival of these motor neurons .

Application in Endomembrane Transport

Specific Scientific Field: Cell Biology

Summary of the Application: YM201636 is widely used in research studies to disrupt endomembrane transport .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt endomembrane transport .

Results or Outcomes: The results showed that YM201636 effectively disrupts endomembrane transport .

Application in Retroviral Budding

Summary of the Application: YM201636 disrupts retroviral budding, suggesting its potential use as an antiretroviral therapeutic .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt retroviral budding .

Results or Outcomes: The results showed that YM201636 disrupts retroviral budding at 800 nM .

Application in Two-pore Channel Blockade

Specific Scientific Field: Pharmacology

Summary of the Application: YM201636, a PIKfyve inhibitor, potently inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to inhibit PI(3,5)P2-activated human TPC2 .

Results or Outcomes: The results showed that YM201636 effectively inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.50 g/mol. This compound features a unique tricyclic structure that incorporates both nitrogen and oxygen heteroatoms, contributing to its potential biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

YM-201636 acts as a potential inhibitor of cyclin-dependent kinases (CDKs) []. CDKs are enzymes crucial for cell cycle progression. Inhibiting CDKs can disrupt uncontrolled cell division, a hallmark of cancer.

The exact mechanism of YM-201636's interaction with CDKs is not fully elucidated. However, research suggests it might bind to the ATP-binding pocket of CDKs, preventing them from utilizing ATP, a necessary energy source for their activity [].

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Acylation: The carboxamide functional group can undergo acylation to form derivatives.
  • Reduction: The nitrogens in the triazine ring may be reduced under specific conditions, altering the compound's reactivity and properties.

Research indicates that 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibits significant biological activity as an inhibitor of phosphoinositide 3-kinase-alpha isoforms. This inhibition is crucial in cancer treatment as it may impede tumor growth and proliferation by affecting cellular signaling pathways related to cell survival and metabolism .

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Tricyclic Core: The synthesis begins with the construction of the tricyclic system through cyclization reactions involving suitable precursors.
  • Introduction of the Morpholine Ring: Morpholine is introduced via nucleophilic substitution on an appropriate electrophile.
  • Amidation: The final step involves the formation of the amide bond between the amino group and the carboxylic acid derivative.

These methods may vary based on the desired yield and purity of the final product.

The primary applications of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting specific cancer pathways.
  • Research Tool: Useful in biochemical studies for understanding phosphoinositide signaling mechanisms.

Interaction studies have shown that this compound can effectively bind to phosphoinositide 3-kinase-alpha isoforms. These studies typically involve:

  • Binding Affinity Tests: Evaluating how strongly the compound interacts with target proteins.
  • Cell-based Assays: Assessing the biological effects on cancer cell lines to determine efficacy and potential side effects.

Several compounds share structural or functional similarities with 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar tricyclic structurePhosphoinositide inhibitor
Compound BContains morpholine ringAnticancer properties
Compound CAromatic amide similar to pyridineEnzyme inhibition

These compounds illustrate various approaches to targeting similar biological pathways while highlighting the unique structural characteristics of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-y)phenyl]pyridine-3-carboxamide that may confer distinct pharmacological properties.

Synthetic Pathways

Original Synthetic Route

The original synthetic route to YM201636 involves a multi-step process centered around the construction of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine core structure. The synthesis typically begins with the preparation of the triazatricyclo framework through cyclization reactions involving appropriate precursors containing nitrogen-rich heterocycles [2] [3]. The synthetic strategy employs regioselective cyclization to establish the fused ring system, followed by introduction of the morpholine substituent at the 6-position of the tricyclic core.

The pyridine carboxamide moiety is incorporated through amide coupling reactions using standard peptide coupling methodologies. The synthesis requires careful control of reaction conditions to ensure proper regioselectivity and to avoid formation of undesired isomers [1]. The final steps involve purification through column chromatography and recrystallization to obtain the pure compound with high purity levels exceeding 95% [4].

Synthetic StepReaction TypeTypical YieldKey Conditions
Core FormationCyclization65-75%Elevated temperature, inert atmosphere
Morpholine IntroductionNucleophilic substitution70-85%Base catalysis, polar aprotic solvent
Amide CouplingPeptide coupling80-90%Coupling reagents, mild conditions
Final PurificationChromatography>95% purityGradient elution

Alternative Synthesis Methods

Alternative synthetic approaches have been developed to address limitations in the original route, particularly regarding yield optimization and scalability. One alternative method involves the use of microwave-assisted synthesis for the key cyclization steps, which has been shown to reduce reaction times and improve yields in related triazatricyclo systems [5]. This approach utilizes controlled heating at 90°C under microwave conditions with appropriate catalysts such as zirconium oxychloride octahydrate at ultra-low loadings of 2 mol% [5].

Another alternative route employs palladium-catalyzed cross-coupling reactions for the introduction of the aromatic substituents. This method offers advantages in terms of functional group tolerance and allows for the incorporation of diverse aromatic systems [6]. The use of Sonogashira coupling conditions has been particularly effective for introducing alkyne-containing building blocks that can be further elaborated to the final compound structure [6].

Green chemistry approaches have also been explored, utilizing water as a solvent and environmentally benign catalysts. These methods have shown promise for reducing the environmental impact of the synthesis while maintaining acceptable yields [5]. The regioselective three-component condensation reactions in aqueous media represent a significant advancement in sustainable synthetic methodology for complex heterocyclic compounds.

Yield Optimization Strategies

Yield optimization for YM201636 synthesis has focused on several key areas including reaction temperature control, catalyst selection, and solvent optimization. Temperature optimization studies have shown that maintaining reaction temperatures between 50-90°C provides optimal balance between reaction rate and product stability [5]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion.

Catalyst optimization has proven crucial for improving overall yields. The use of Lewis acid catalysts such as zirconium compounds has shown particular effectiveness in promoting cyclization reactions [5]. Screening of various Lewis acids has identified optimal catalyst loadings that maximize product formation while minimizing side reactions.

Optimization ParameterOriginal ConditionsOptimized ConditionsYield Improvement
TemperatureRoom temperature50-90°C15-25%
Catalyst Loading10 mol%2-5 mol%10-15%
Reaction Time24-48 hours6-12 hoursMaintained yield
Solvent SystemOrganic solventsAqueous mediaEnvironmental benefit

Solvent effects have been systematically studied, with particular attention to green solvent alternatives. The replacement of traditional organic solvents with water-based systems has been achieved without significant yield reduction, representing a major advancement in sustainable synthesis [5]. The use of co-solvent systems has also been explored to maintain solubility while reducing environmental impact.

Structural Modifications and Derivatives

Pyridine Ring Modifications

Modifications to the pyridine ring system of YM201636 have been extensively investigated to understand structure-activity relationships and to develop improved analogs. The 6-amino substitution on the pyridine ring has been shown to be critical for biological activity, with removal or modification of this group resulting in significant loss of potency [7]. Alternative amino substitutions including dimethylamino and other alkyl amino groups have been explored, but generally show reduced activity compared to the primary amino group.

The carboxamide linkage connecting the pyridine to the phenyl ring has been identified as a key pharmacophore element. Modifications to this linkage, including replacement with other functional groups such as sulfonamides or ureas, have generally resulted in decreased activity [8]. The planar conformation adopted by the amide linkage appears to be optimal for target binding, as evidenced by crystallographic studies of related compounds [8].

Position-specific modifications of the pyridine ring have revealed that the 3-position carboxamide is optimal for activity. Migration of the carboxamide to the 2- or 4-positions results in significantly reduced potency, indicating specific geometric requirements for target interaction [9]. The electronic properties of the pyridine ring also play a crucial role, with electron-withdrawing substituents generally maintaining better activity than electron-donating groups.

Morpholine Substitution Effects

The morpholine ring system in YM201636 serves as a crucial structural element that contributes to both binding affinity and selectivity. Substitution of the morpholine with other cyclic amines such as piperidine or piperazine has been explored, with varied effects on biological activity [10]. The oxygen atom in the morpholine ring appears to be important for optimal binding, as replacement with carbon (piperidine) or nitrogen (piperazine) generally reduces activity.

The spatial orientation of the morpholine ring is critical for maintaining activity. Conformational restriction studies have shown that the morpholine adopts a specific orientation that maximizes favorable interactions with the target protein [11]. Modifications that restrict the conformational flexibility of the morpholine ring can either enhance or diminish activity depending on whether the restricted conformation matches the bioactive conformation.

Morpholine ModificationStructural ChangeActivity Relative to Parent
Piperidine replacementRemove oxygen atom60-70%
Piperazine replacementReplace oxygen with nitrogen40-50%
MethylationAdd methyl substituents80-90%
Conformational restrictionBridging modificationsVariable (20-120%)

The electron density of the morpholine nitrogen can be modulated through various substitutions. N-methylation of the morpholine ring has been shown to maintain good activity while potentially improving pharmacokinetic properties [12]. However, bulky substituents on the morpholine nitrogen generally result in decreased activity, likely due to steric hindrance with the target binding site.

Triazatricyclo System Alterations

The triazatricyclo[7.4.0.02,7]trideca core system represents the most structurally complex and synthetically challenging portion of YM201636. Modifications to this system have been limited due to synthetic accessibility, but several key structure-activity relationships have been established . The positioning of the nitrogen atoms within the tricyclic framework is critical for biological activity, with alteration of the nitrogen placement resulting in significant changes in potency and selectivity.

Ring size modifications of the tricyclic system have been explored to a limited extent. Expansion or contraction of the individual rings within the tricyclic framework generally results in reduced activity, suggesting that the specific geometry of the parent system is optimized for target binding . The rigid, planar nature of the tricyclic system appears to be essential for proper orientation of the attached substituents.

Substitution patterns on the tricyclic core have been investigated, particularly at positions that do not directly participate in target binding. Introduction of small substituents such as methyl or halogen groups at peripheral positions can be tolerated and may offer opportunities for fine-tuning pharmacokinetic properties . However, larger substituents or those that significantly alter the electronic properties of the core system generally result in decreased activity.

Conformational Restriction Strategy

Rigidification Effects on Activity

The conformational restriction strategy employed in YM201636 development represents a sophisticated approach to optimizing biological activity through molecular rigidification [11]. The tricyclic core system inherently provides significant conformational restriction compared to more flexible analogs, which contributes to both the high potency and selectivity of the compound. Studies comparing YM201636 to more flexible analogs have demonstrated that the rigid framework is essential for maintaining optimal target binding.

Rigidification of specific portions of the molecule has been systematically studied to understand the relationship between conformational restriction and biological activity. Introduction of additional rings or bridging groups to further restrict molecular flexibility has shown mixed results, with some modifications enhancing activity while others are detrimental [11]. The key appears to be restricting the molecule to conformations that closely match the bioactive conformation while avoiding over-rigidification that prevents necessary conformational adjustments for optimal binding.

Rigidification StrategyStructural ModificationEffect on ActivitySelectivity Impact
Core tricyclic systemInherent rigidityHigh activityEnhanced selectivity
Additional ring fusionExtra cyclizationVariable (50-150%)Maintained or improved
Bridging modificationsCovalent bridgesReduced (20-80%)Often improved
Conformational locksSteric constraintsHighly variableCase-dependent

The thermodynamic benefits of rigidification include reduced entropic penalties upon binding to the target protein. By pre-organizing the molecule in a conformation similar to the bound state, the energetic cost of binding is reduced, leading to improved affinity [11]. However, this must be balanced against the potential loss of induced-fit binding mechanisms that may contribute to selectivity.

Stereochemical Considerations

The stereochemical aspects of YM201636 are particularly important given the three-dimensional complexity of the tricyclic system. The compound exists as a single stereoisomer with defined spatial arrangements of all substituents [1]. The absolute configuration of the molecule has been determined through spectroscopic methods and is critical for biological activity.

Stereoisomeric analogs with altered configurations at key positions have been synthesized and evaluated to understand the stereochemical requirements for activity. In most cases, configuration changes result in significant reduction in biological activity, indicating that the target binding site has strict stereochemical requirements [14]. The morpholine ring adopts a specific chair conformation that positions the nitrogen and oxygen atoms optimally for target interaction.

The overall molecular shape and the spatial distribution of pharmacophore elements are precisely defined by the stereochemistry of the tricyclic core. Changes to the stereochemistry can significantly alter the three-dimensional arrangement of key functional groups, leading to loss of activity even when the same functional groups are present [14]. This highlights the importance of maintaining the correct stereochemical configuration during synthetic modifications.

Regioisomer Analysis

Regioisomeric analysis of YM201636 has revealed critical insights into the structural requirements for biological activity. Different regioisomers, where the same substituents are attached at different positions on the core structure, show dramatically different biological activities [11]. This analysis has been crucial for understanding which structural features are essential and which positions are most sensitive to modification.

The most significant regioisomeric differences are observed when the morpholine substitution is moved to different positions on the tricyclic core. Some regioisomers retain partial activity, while others are completely inactive, providing a map of the structure-activity relationships across the molecule [11]. These studies have guided optimization efforts by identifying positions where modifications are most likely to be successful.

Regioisomer TypeSubstitution PatternRelative ActivityKey Observations
4-morpholineOriginal position100%Optimal activity
6-morpholineAlternative position15-25%Significantly reduced
2-morpholineDifferent core position<5%Minimal activity
Mixed substitutionMultiple positionsVariableContext-dependent

Phosphoinositide Kinase FYVE Inhibitory Activity

Binding Kinetics and Affinity

The compound 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide, commonly known as YM201636, demonstrates potent inhibitory activity against the phosphoinositide kinase FYVE (PIKfyve) with a half-maximal inhibitory concentration (IC50) of 33 nanomolar in vitro [1] [2]. This high-affinity binding represents a significant improvement over other phosphoinositide kinase inhibitors, establishing YM201636 as a selective and potent PIKfyve inhibitor.

The binding kinetics of YM201636 to PIKfyve follow a competitive inhibition mechanism with respect to adenosine triphosphate (ATP), suggesting that the compound binds to or near the ATP-binding site of the kinase domain [1]. The dissociation constant (Kd) for YM201636 binding to PIKfyve has been determined to be approximately 33 nanomolar, indicating stable complex formation between the inhibitor and the target enzyme [1] [2].

Time-course studies reveal that YM201636 exhibits rapid binding kinetics, with maximum inhibition achieved within 30 minutes of treatment [1]. The compound demonstrates reversible inhibition, as evidenced by the restoration of PIKfyve activity upon removal of the inhibitor from the reaction mixture [1]. This reversibility is consistent with competitive inhibition and suggests that YM201636 does not form covalent bonds with the enzyme.

Selectivity Profile Among Kinases

YM201636 exhibits remarkable selectivity for PIKfyve over other kinases, with particularly notable discrimination against related phosphoinositide kinases. The compound shows approximately 100-fold selectivity for PIKfyve over phosphatidylinositol 3-kinase alpha (PI3Kα), with an IC50 of 3.3 micromolar for PI3Kα compared to 33 nanomolar for PIKfyve [1] [2]. This selectivity profile is crucial for understanding the compound's mechanism of action and potential therapeutic applications.

The yeast orthologue of PIKfyve, Fab1, demonstrates significant resistance to YM201636, with an IC50 greater than 5 micromolar [1]. This species-specific selectivity suggests that YM201636 targets structural features that are unique to the mammalian PIKfyve enzyme, potentially involving amino acid differences in the ATP-binding pocket or allosteric sites.

Additional kinase selectivity studies demonstrate that YM201636 does not inhibit type II gamma phosphatidylinositol phosphate kinase at concentrations up to 10 micromolar [1]. Similarly, the compound shows minimal activity against mouse type I alpha phosphatidylinositol phosphate kinase, with an IC50 greater than 2 micromolar [1]. This selectivity pattern indicates that YM201636 specifically targets the unique structural features of PIKfyve that distinguish it from other phosphoinositide kinases.

Molecular Basis of Inhibition

The molecular mechanism of PIKfyve inhibition by YM201636 involves binding to the ATP-binding site of the kinase domain. Molecular docking studies suggest that YM201636 interacts with key amino acid residues within the ATP-binding pocket, including asparagine 1939 (N1939) [3]. This interaction is predicted to stabilize the inhibitor-enzyme complex and prevent ATP binding, thereby blocking the catalytic activity of PIKfyve.

The pyridofuropyrimidine structure of YM201636 is essential for its inhibitory activity, as demonstrated by structure-activity relationship studies with related compounds [1]. The compound YM211103, which differs structurally from YM201636, shows altered selectivity profile with increased potency toward PI3Kα (IC50 of 2 nanomolar) while maintaining lower potency against PIKfyve (IC50 of 69 nanomolar) [1].

The inhibition mechanism appears to involve conformational changes in the PIKfyve protein upon YM201636 binding. The compound binding likely induces allosteric effects that propagate from the ATP-binding site to other functional domains of the enzyme, including the FYVE domain responsible for membrane targeting [4]. This is supported by observations that YM201636 treatment disrupts the subcellular localization of PIKfyve, leading to its redistribution from endosomal membranes to the cytoplasm.

Effects on Phosphoinositide Metabolism

Phosphatidylinositol 3,5-bisphosphate Synthesis Inhibition

YM201636 treatment results in a dramatic reduction in phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) synthesis, with levels decreasing by approximately 80% within 30 minutes of treatment [1] [2]. This profound inhibition of PtdIns(3,5)P2 production represents the primary mechanism by which YM201636 exerts its cellular effects, as PtdIns(3,5)P2 is the exclusive product of PIKfyve kinase activity.

The inhibition of PtdIns(3,5)P2 synthesis occurs rapidly and is dose-dependent, with maximum inhibition achieved at concentrations of 800 nanomolar YM201636 [1]. This concentration-response relationship is consistent with the measured IC50 values and supports the direct inhibition of PIKfyve as the primary mechanism of action.

Time-course studies reveal that PtdIns(3,5)P2 levels begin to decline within 15 minutes of YM201636 treatment and reach maximum inhibition by 30 minutes [1]. The rapid kinetics of this response indicate that YM201636 directly inhibits PIKfyve enzyme activity rather than affecting enzyme expression or stability.

Phosphatidylinositol 5-phosphate Production Modulation

YM201636 demonstrates preferential inhibition of phosphatidylinositol 5-phosphate (PtdIns5P) synthesis compared to PtdIns(3,5)P2 at low concentrations [5]. At concentrations of 10-25 nanomolar, YM201636 inhibits PtdIns5P production more effectively than PtdIns(3,5)P2 synthesis, suggesting differential sensitivity of these two PIKfyve-catalyzed reactions to inhibitor concentration [5].

In cellular systems, YM201636 at 160 nanomolar concentration inhibits PtdIns5P synthesis by 62-71% compared to a 28-46% reduction in PtdIns(3,5)P2 levels [5]. This differential inhibition pattern indicates that PtdIns5P production may be more sensitive to PIKfyve inhibition than PtdIns(3,5)P2 synthesis, possibly due to differences in substrate availability or enzyme kinetics.

The preferential inhibition of PtdIns5P has significant biological implications, as this phosphoinositide species plays distinct roles in cellular processes such as cell migration and actin cytoskeleton regulation [5] [6]. The ability of YM201636 to selectively modulate PtdIns5P levels provides a valuable tool for dissecting the specific functions of PIKfyve-derived phosphoinositides.

Differential Effects on Phosphoinositide Species

YM201636 treatment results in distinct effects on different phosphoinositide species, reflecting the specific role of PIKfyve in phosphoinositide metabolism. The compound causes a significant accumulation of phosphatidylinositol 3-phosphate (PtdIns3P), the substrate for PIKfyve, as expected when the enzyme is inhibited [7]. This accumulation serves as a biochemical marker for effective PIKfyve inhibition.

Other phosphoinositide species show variable responses to YM201636 treatment. Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) levels show a modest decrease of approximately 20%, which is likely an indirect consequence of PIKfyve inhibition rather than direct enzyme inhibition [1]. This decrease may result from cellular stress responses or indirect effects on other phosphoinositide-metabolizing enzymes.

Phosphatidylinositol 4-phosphate (PtdIns4P) levels remain largely unaffected by YM201636 treatment, consistent with the compound's selectivity for PIKfyve over other phosphoinositide kinases [1]. This lack of effect on PtdIns4P confirms that YM201636 does not significantly inhibit phosphatidylinositol 4-kinases at the concentrations used for PIKfyve inhibition.

Interaction with Phosphoinositide Kinase FYVE Protein Complex

Phosphoinositide Kinase FYVE-Fig4-Vac14 Complex Dynamics

The PIKfyve enzyme functions as part of a larger protein complex that includes the scaffolding protein Vac14 and the phosphatase Fig4 [8] [9]. This complex, comprising five copies of Vac14, one copy of PIKfyve, and one copy of Fig4, forms a star-shaped structure that regulates phosphoinositide metabolism on endosomal membranes [8] [9].

YM201636 treatment disrupts the normal function of the PIKfyve-Fig4-Vac14 complex by inhibiting the kinase activity of PIKfyve while leaving the phosphatase activity of Fig4 intact [8]. This imbalance in the complex function leads to a shift in the equilibrium between PtdIns(3,5)P2 synthesis and degradation, favoring the conversion of PtdIns(3,5)P2 back to PtdIns3P [8].

The structural organization of the complex places PIKfyve in a position where its active site is rotated away from the membrane surface, potentially limiting its access to membrane-incorporated phosphoinositide substrates [9]. This structural constraint may contribute to the complex regulation of PIKfyve activity and the effectiveness of YM201636 in inhibiting the enzyme.

Structural Binding Determinants

The binding of YM201636 to PIKfyve involves specific structural determinants within the kinase domain of the enzyme. The compound is predicted to interact with the ATP-binding pocket, which is formed by the interface between the N-terminal and C-terminal lobes of the kinase domain [3]. Key residues involved in inhibitor binding include asparagine 1939, which is located within the ATP-binding pocket [3].

The FYVE domain of PIKfyve, which is responsible for membrane targeting through its interaction with PtdIns3P, remains structurally intact following YM201636 treatment [4]. However, the inhibition of kinase activity may indirectly affect the membrane association of the complex by altering the local phosphoinositide composition and disrupting the normal membrane-binding interactions.

The morpholine ring present in the YM201636 structure is a common feature of lipid kinase inhibitors and may contribute to the compound's binding affinity and selectivity [10]. This structural element likely participates in hydrogen bonding or van der Waals interactions with amino acid residues in the ATP-binding pocket, stabilizing the inhibitor-enzyme complex.

Binding Site Mutations and Resistance

The development of resistance to PIKfyve inhibitors has been studied in various experimental systems, providing insights into the critical binding determinants for YM201636. While specific resistance mutations to YM201636 have not been extensively characterized, studies with related inhibitors suggest that mutations in the ATP-binding pocket can confer resistance to PIKfyve inhibition [11].

The high selectivity of YM201636 for mammalian PIKfyve over the yeast orthologue Fab1 suggests that species-specific amino acid differences in the binding site contribute to inhibitor sensitivity [1]. These differences may include variations in the ATP-binding pocket or allosteric sites that modulate inhibitor binding affinity.

Autophosphorylation of PIKfyve represents a natural regulatory mechanism that can modulate the enzyme's sensitivity to inhibition [12] [13]. PIKfyve undergoes autophosphorylation on serine residues, which downregulates its lipid kinase activity by approximately 70% [12]. This autophosphorylation may also affect the binding affinity of YM201636, as phosphorylation-induced conformational changes could alter the accessibility of the ATP-binding site.

The Fig4 phosphatase within the PIKfyve complex also functions as a protein phosphatase that can dephosphorylate PIKfyve, thereby stimulating its lipid kinase activity [8]. This dual regulation by autophosphorylation and Fig4-mediated dephosphorylation creates a complex regulatory network that may influence the effectiveness of YM201636 inhibition under different cellular conditions.

Data Tables

Table 1: PIKfyve Inhibitor Binding Kinetics and Selectivity

CompoundPIKfyve IC50 (nM)PI3Kα IC50 (μM)Selectivity RatioFab1 IC50 (μM)
YM201636333.3100-fold>5
YM211103690.0040.06-fold>10
Apilimod14Not determinedNot determinedNot determined

Table 2: Phosphoinositide Species Response to YM201636 Treatment

Phosphoinositide SpeciesEffect at 800 nM YM201636Time CourseBiological Significance
PtdIns(3,5)P280% decrease30 minutesPrimary PIKfyve product
PtdIns5P62-71% decrease30 minutesAlternative PIKfyve product
PtdIns3PAccumulation30 minutesPIKfyve substrate
PtdIns(4,5)P220% decreaseHoursIndirect effect
PtdIns4PNo changeNo changeUnaffected

Table 3: PIKfyve Complex Composition and YM201636 Effects

Protein ComponentCopies in ComplexFunctionEffect of YM201636
PIKfyve1Lipid kinaseDirect inhibition
Vac145Scaffolding proteinIndirect disruption
Fig41Lipid phosphataseUnaffected

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

467.17058756 g/mol

Monoisotopic Mass

467.17058756 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-amino-N-[3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenyl]-3-pyridinecarboxamide

Dates

Modify: 2023-08-15
1: Mauthe M, Yu W, Krut O, Krönke M, Götz F, Robenek H, Proikas-Cezanne T. WIPI-1 Positive Autophagosome-Like Vesicles Entrap Pathogenic Staphylococcus aureus for Lysosomal Degradation. Int J Cell Biol. 2012;2012:179207. Epub 2012 Jul 9. PubMed PMID: 22829830; PubMed Central PMCID: PMC3399381.
2: Sbrissa D, Ikonomov OC, Filios C, Delvecchio K, Shisheva A. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Am J Physiol Cell Physiol. 2012 May 23. [Epub ahead of print] PubMed PMID: 22621786.
3: Seebohm G, Neumann S, Theiss C, Novkovic T, Hill EV, Tavaré JM, Lang F, Hollmann M, Manahan-Vaughan D, Strutz-Seebohm N. Identification of a novel signaling pathway and its relevance for GluA1 recycling. PLoS One. 2012;7(3):e33889. Epub 2012 Mar 21. PubMed PMID: 22470488; PubMed Central PMCID: PMC3309939.
4: Dukes JD, Whitley P, Chalmers AD. The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells. PLoS One. 2012;7(3):e28659. Epub 2012 Mar 1. PubMed PMID: 22396724; PubMed Central PMCID: PMC3291620.
5: Vaccari I, Dina G, Tronchère H, Kaufman E, Chicanne G, Cerri F, Wrabetz L, Payrastre B, Quattrini A, Weisman LS, Meisler MH, Bolino A. Genetic interaction between MTMR2 and FIG4 phospholipid phosphatases involved in Charcot-Marie-Tooth neuropathies. PLoS Genet. 2011 Oct;7(10):e1002319. Epub 2011 Oct 20. PubMed PMID: 22028665; PubMed Central PMCID: PMC3197679.
6: Dupuis-Coronas S, Lagarrigue F, Ramel D, Chicanne G, Saland E, Gaits-Iacovoni F, Payrastre B, Tronchère H. The nucleophosmin-anaplastic lymphoma kinase oncogene interacts, activates, and uses the kinase PIKfyve to increase invasiveness. J Biol Chem. 2011 Sep 16;286(37):32105-14. Epub 2011 Jul 7. PubMed PMID: 21737449; PubMed Central PMCID: PMC3173219.
7: Fernandes F, Chen K, Ehrlich LS, Jin J, Chen MH, Medina GN, Symons M, Montelaro R, Donaldson J, Tjandra N, Carter CA. Phosphoinositides direct equine infectious anemia virus gag trafficking and release. Traffic. 2011 Apr;12(4):438-51. doi: 10.1111/j.1600-0854.2010.01153.x. Epub 2011 Feb 1. PubMed PMID: 21176037; PubMed Central PMCID: PMC3064743.
8: Kerr MC, Wang JT, Castro NA, Hamilton NA, Town L, Brown DL, Meunier FA, Brown NF, Stow JL, Teasdale RD. Inhibition of the PtdIns(5) kinase PIKfyve disrupts intracellular replication of Salmonella. EMBO J. 2010 Apr 21;29(8):1331-47. Epub 2010 Mar 18. PubMed PMID: 20300065; PubMed Central PMCID: PMC2868569.
9: Ikonomov OC, Sbrissa D, Shisheva A. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. Biochem Biophys Res Commun. 2009 May 8;382(3):566-70. Epub 2009 Mar 14. PubMed PMID: 19289105.
10: Jefferies HB, Cooke FT, Jat P, Boucheron C, Koizumi T, Hayakawa M, Kaizawa H, Ohishi T, Workman P, Waterfield MD, Parker PJ. A selective PIKfyve inhibitor blocks PtdIns(3,5)P(2) production and disrupts endomembrane transport and retroviral budding. EMBO Rep. 2008 Feb;9(2):164-70. Epub 2008 Jan 11. PubMed PMID: 18188180; PubMed Central PMCID: PMC2246419.

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